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Compound of Interest

Compound Name: 1-Hexyne

Cat. No.: B7766189

Introduction

1-Hexyne (CAS Registry Number: 693-02-7), a terminal alkyne with the chemical formula
CeH1o0, serves as a crucial building block in organic synthesis and a model compound in
combustion research.[1] Its utility in pharmaceuticals, agrochemicals, and materials science is
predicated on a deep understanding of its energetic behavior. The thermodynamic properties of
1-Hexyne, such as its enthalpy of formation, heat capacity, and entropy, govern its stability,
reactivity, and the energy released during chemical transformations. For researchers,
scientists, and drug development professionals, these parameters are not merely academic;
they are critical for reaction design, process safety, and the computational modeling of complex
chemical systems. This guide provides a comprehensive overview of the core thermodynamic
properties of 1-Hexyne, detailing both experimental and computational methodologies for their
determination and offering insights into the practical application of this data.

Core Thermodynamic Parameters of 1-Hexyne

A precise understanding of a molecule's thermodynamic properties is foundational to predicting
its behavior in a chemical system. The standard state thermodynamic data for 1-Hexyne,
curated from authoritative sources, provides a quantitative basis for this understanding. These
values are indispensable for calculating reaction enthalpies, Gibbs free energies, and
equilibrium constants.

The following table summarizes the key thermodynamic and physical properties of 1-Hexyne at
standard conditions (25 °C and 1.01325 bar, unless otherwise noted).
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Property Value Units Source
Molecular Formula CeH1o - [1]
Molecular Weight 82.1436 g/mol [1]
Normal Boiling Point 71.2 °C

Melting Point -132 °C

Standard Enthalpy of

Formation (Gas, 122.3+1.2 kJ/mol [2]
AfH°gas)
Enthalpy of

33.4 kJ/mol [31[4]

Vaporization (AvapH)

Ideal Gas Heat

Capacity (Cp,gas at 125.95 J/(mol-K) [3114]
298.15 K)
Molar Heat Capacity
o 162.943 kJ/(kmol-K)
(Liquid)
Density (Liquid) 711.715 kg/m 3

Experimental Determination of Enthalpy of
Combustion

The enthalpy of combustion is a cornerstone thermodynamic property, providing a direct
measure of the energy stored within a molecule's chemical bonds. For a volatile organic
compound like 1-Hexyne, oxygen bomb calorimetry is the gold standard for its determination.

[5]

Causality and Experimental Choice

The choice of bomb calorimetry is dictated by the need to ensure complete and controlled
combustion.[6] By conducting the reaction in a sealed, constant-volume container (the "bomb")
pressurized with pure oxygen, we ensure that the substance burns entirely to its final oxidation
products (CO2 and H20). The heat released by this exothermic reaction is absorbed by a
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surrounding water bath of known mass. By precisely measuring the temperature increase of

the water, we can calculate the heat released, and thus the enthalpy of combustion.[7] The

system is self-validating through the initial calibration of the calorimeter's heat capacity using a

standard substance with a precisely known heat of combustion, such as benzoic acid.[5]

Detailed Protocol for Oxygen Bomb Calorimetry

o System Calibration:

[¢]

Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.
Place the pellet in the crucible inside the bomb.

Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere
with water vapor.

Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.
Immerse the bomb in a calorimeter bucket containing a precisely known mass of water.

Ignite the sample and record the temperature change of the water until a maximum is
reached.

Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of
combustion of benzoic acid.[5]

o Sample Measurement (1-Hexyne):

Encapsulate a precisely weighed sample of volatile 1-Hexyne (approx. 0.5-0.8 g) in a
gelatin capsule to prevent pre-ignition evaporation.

Place the capsule in the crucible.
Repeat steps 1.3 through 1.6.

The heat released by the combustion of 1-Hexyne (g_comb) is calculated using the
formula: g_comb = (Ccal * AT) - g_fuse, where AT is the measured temperature change
and qg_fuse is the heat released by the ignition wire.
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» Calculation of Enthalpy:

o The molar enthalpy of combustion (AHc®) is then calculated by dividing the heat released
by the number of moles of 1-Hexyne combusted.[7]

Experimental Workflow Diagram
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Caption: Workflow for determining the enthalpy of combustion of 1-Hexyne via oxygen bomb
calorimetry.

Computational Prediction of Thermodynamic
Properties

Alongside experimental methods, ab initio computational chemistry provides a powerful tool for
predicting thermodynamic properties.[6] These methods solve the Schrddinger equation to
determine the electronic structure and energy of a molecule, from which properties like
enthalpy and entropy can be derived.

Rationale for Computational Methods

Computational approaches are invaluable for several reasons. They allow for the determination
of properties for unstable or difficult-to-handle compounds. Furthermore, they can provide
insights into the contributions of different molecular motions (vibrational, rotational,
translational) to the overall thermodynamic state. The choice of computational method, such as
Density Functional Theory (DFT), represents a balance between accuracy and computational
cost.[8] For flexible molecules like 1-Hexyne, a crucial step is to perform a conformational
search to identify the lowest energy structure (global minimum), as using a higher-energy
conformer can introduce significant errors into the final calculated values.[6]

Computational Workflow

» Conformational Search: Employ a force-field-based method to explore the potential energy
surface of 1-Hexyne and identify low-energy conformers.

o Geometry Optimization: Starting from the lowest energy conformer, use a higher-level
guantum mechanical method (e.g., DFT with a suitable basis set like B3LYP/6-31G*) to find
the precise minimum energy geometry.

e Frequency Calculation: Perform a vibrational frequency calculation at the optimized
geometry. This step is critical as it confirms the structure is a true minimum (no imaginary
frequencies) and provides the zero-point vibrational energy (ZPVE) and the data needed to
calculate thermal contributions to enthalpy and entropy.
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+ Thermochemical Analysis: The output from the frequency calculation is used to compute the

standard thermodynamic properties (enthalpy, entropy, heat capacity) based on statistical
mechanics principles.[8]

Computational Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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